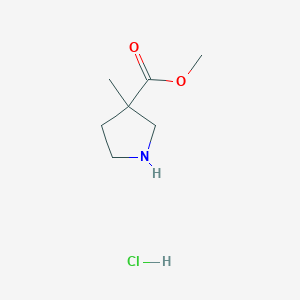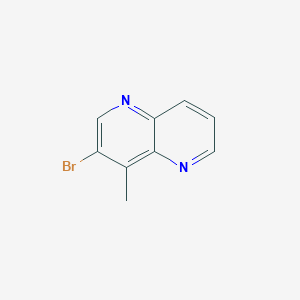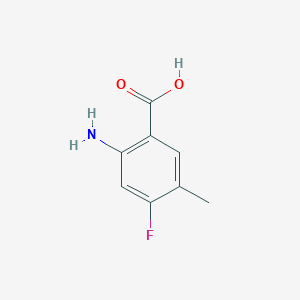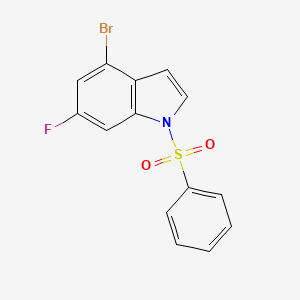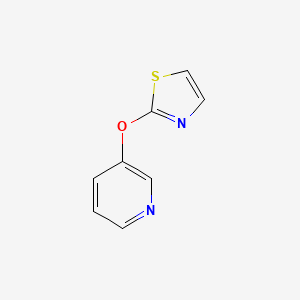
3-(1,3-Thiazol-2-yloxy)pyridine
Overview
Description
“3-(1,3-Thiazol-2-yloxy)pyridine” is a chemical compound with the molecular formula C8H6N2OS . It has a molecular weight of 178.21 . The IUPAC name for this compound is 3-pyridinyl 1,3-thiazol-2-yl ether .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a thiazole ring via an oxygen atom . The InChI code for this compound is 1S/C8H6N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h1-6H .Scientific Research Applications
Anticancer Properties
- Development of Anticancer Agents : Novel pyridine-thiazole hybrid molecules, related to 3-(1,3-Thiazol-2-yloxy)pyridine, have been synthesized, showing high antiproliferative activity towards various cancer cell lines. These compounds, particularly 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone 3 and 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester 4, demonstrated potential as anticancer agents due to their selective toxicity towards cancer cells over normal cells (Ivasechko et al., 2022).
Antimicrobial and Antioxidant Activities
- Synthesis of Fused Heterocyclic Moieties : A study on 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, closely related to this compound, involved its use in synthesizing new fused heterocyclic moieties. These compounds exhibited in vitro antimicrobial potentialities and antioxidant activities, suggesting their application in these domains (Rizk et al., 2020).
Chemical and Structural Analysis
- Dynamic Tautomerism and Divalent N(I) Character : An analysis of N-(Pyridin-2-yl)thiazol-2-amine, a chemical functional unit related to this compound, revealed insights into its isomeric structures, electron distribution, and tautomeric preferences. This study enhances understanding of its chemical behavior, which is crucial for various applications (Bhatia et al., 2013).
Synthesis and Biological Effects
- Synthesis of Novel Compounds for Mesothelioma Treatment : Research into 1H-pyrrolo[2,3-b]pyridine derivatives, akin to this compound, demonstrated their effectiveness in reducing cell proliferation and inducing apoptosis in mesothelioma cell lines. These compounds acted as cyclin-dependent kinase 1 inhibitors and showed potential in treating this rare and fatal disease (Carbone et al., 2013).
Antioxidant Potential
- Antioxidant Activity of Heterocyclic Compounds : A study explored novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties for their antioxidant potential. Ligand 4, with an IC50 of 4.67 μg/mL, showed significant antioxidant activity, highlighting the potential of such compounds in this area (Kaddouri et al., 2020).
Antibacterial and Antitumor Activities
- Pyridine Hydrazyl Thiazole Metal Complexes : The study synthesized pyridine thiazole derivatives and their metal complexes, revealing their antibacterial and antitumor activities. Some compounds showed specificity for certain bacteria or cancer cell lines, suggesting their use in targeted therapies (Zou et al., 2020).
Ligands for Ruthenium Complexes
- Synthesis of Novel Ligands for Metal Complexes : Research into ligands that include a thiazole subunit connected with an azaheterocycle, such as pyridine, showcased their effectiveness in synthesizing metal complexes. These findings are crucial for developing novel materials in various scientific applications (Menzel et al., 2010).
Antiproliferative Activity
- Synthesis of Pyridine-Thiazole Hybrids for Cancer Treatment : New pyridine-thiazole hybrids exhibited promising anticancer activity against various cancer cell lines, particularly MCF-7 and HepG2, suggesting their potential as therapeutic agents (Alqahtani et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 3-(1,3-thiazol-2-yloxy)pyridine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different physiological changes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution, which could be key to its interaction with biological targets .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
The molecular weight of this compound is 17821 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
properties
IUPAC Name |
2-pyridin-3-yloxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAFQACLDTCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




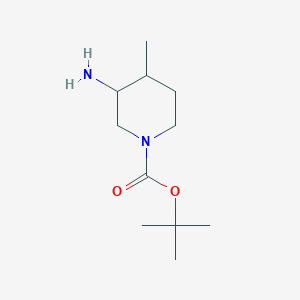
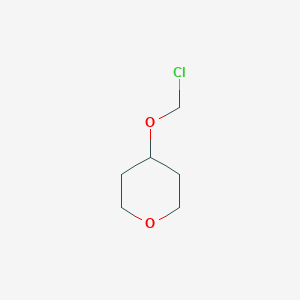
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)
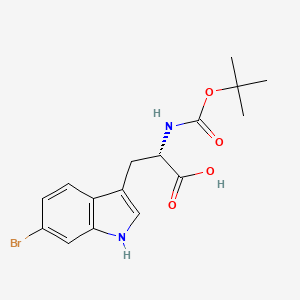
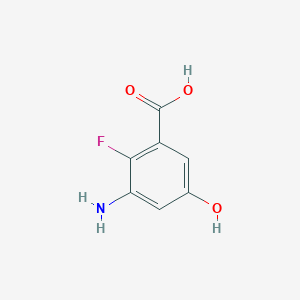
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)
![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)
